molecular formula C14H8CuO8-2 B14693367 Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) CAS No. 32628-05-0

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)

Katalognummer: B14693367
CAS-Nummer: 32628-05-0
Molekulargewicht: 367.75 g/mol
InChI-Schlüssel: UCPROVVOIQFRKZ-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.

    Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.

    Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.

    Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.

Wirkmechanismus

The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.

    Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.

Uniqueness

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

32628-05-0

Molekularformel

C14H8CuO8-2

Molekulargewicht

367.75 g/mol

IUPAC-Name

copper;4-carboxybenzene-1,3-diolate

InChI

InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4

InChI-Schlüssel

UCPROVVOIQFRKZ-UHFFFAOYSA-J

Kanonische SMILES

C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.